Home > Products > Screening Compounds P45420 > Phenylketophosphamide
Phenylketophosphamide - 100993-68-8

Phenylketophosphamide

Catalog Number: EVT-1164888
CAS Number: 100993-68-8
Molecular Formula: C13H19Cl2N2O3P
Molecular Weight: 353.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phenylketophosphamide is synthesized from cyclophosphamide and related compounds. It is classified as a prodrug due to its metabolic conversion to active forms that exert therapeutic effects. The compound's structure includes a phenyl group attached to a ketone and a phosphamide moiety, which contributes to its reactivity and biological activity.

Synthesis Analysis

The synthesis of phenylketophosphamide involves several chemical reactions that transform cyclophosphamide or similar phosphoramide derivatives into the desired product. Key methods include:

  1. Starting Materials: Cyclophosphamide serves as the primary starting material.
  2. Reagents: Common reagents include acetic anhydride and various solvents like octanol for solubilization during reactions.
  3. Reaction Conditions: The synthesis typically requires controlled temperature and time parameters to optimize yield and purity. For instance, reactions may be conducted under reflux conditions or at room temperature, depending on the specific synthetic route.

The detailed steps often involve:

  • Dissolving cyclophosphamide in an organic solvent.
  • Adding acetic anhydride to facilitate the formation of the ketone group.
  • Purifying the resulting phenylketophosphamide through crystallization or chromatography techniques.
Chemical Reactions Analysis

Phenylketophosphamide participates in several important chemical reactions:

  • Hydrolysis: In aqueous environments, it can hydrolyze to release active phosphoramide species.
  • Nucleophilic Attack: The ketone carbon can undergo nucleophilic attack by cellular nucleophiles, leading to DNA cross-linking and subsequent cytotoxicity.
  • Metabolic Activation: In vivo, phenylketophosphamide is metabolically converted into reactive intermediates, which are responsible for its antitumor effects.

These reactions underscore the compound's potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of phenylketophosphamide primarily involves:

  • Formation of DNA Adducts: The reactive intermediates formed from phenylketophosphamide can bind covalently to DNA, resulting in cross-linking that inhibits DNA replication and transcription.
  • Induction of Apoptosis: By damaging DNA, the compound triggers apoptotic pathways in cancer cells, leading to cell death.

Studies have shown that the effectiveness of phenylketophosphamide in inducing apoptosis is dose-dependent and varies with different cancer cell lines.

Physical and Chemical Properties Analysis

Phenylketophosphamide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 250 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and octanol but less soluble in water, which affects its bioavailability.
  • Stability: The compound is stable under dry conditions but may hydrolyze in moist environments.

These properties are critical for its formulation in pharmaceutical applications.

Applications

Phenylketophosphamide has significant applications in medicinal chemistry:

  • Antitumor Agent: It is primarily researched for its potential use in cancer therapy, particularly against solid tumors resistant to conventional treatments.
  • Prodrug Development: Its structure allows it to be developed into prodrugs that can improve drug delivery and reduce side effects associated with active compounds.
  • Research Tool: Used in laboratories for studying mechanisms of drug resistance and metabolic pathways in cancer cells.
Introduction to Phenylketophosphamide

Chemical Identity and Structural Classification

Molecular Structure and Functional Groups

Phenylketophosphamide (systematic name: N,N-bis(2-chloroethyl)-1-phenyl-2-oxopropylphosphoric triamide ester) features a phosphorus-centered triamide structure with two β-chloroethyl groups and one phenylketone-modified side chain. The critical pharmacophore comprises:

  • A phosphoramide core (P=O) enabling DNA cross-linking via phosphoramide mustard formation.
  • Two β-chloroethyl groups (–CH₂CH₂Cl) responsible for alkylating DNA nucleobases (primarily N7-guanine).
  • A phenylketone moiety (C₆H₅–CO–CH₂–) replacing the standard cyclic phosphamide ester. This ketone functionality enhances hydrolytic lability and influences cellular uptake [1] [10].

The phenylketone group confers distinct electronic properties. Spectroscopic analyses (³¹P NMR, IR) reveal altered electron density distribution around phosphorus due to resonance effects from the carbonyl, accelerating intramolecular cyclization to aziridinium intermediates—the ultimate DNA-damaging species [1] [10].

Analog Classification within Oxazaphosphorine Derivatives

Phenylketophosphamide belongs to a subgroup of "ketophosphamide" analogs characterized by carbonyl-containing side chains. This classification differentiates it from classical oxazaphosphorines:

Table 1: Structural and Functional Comparison of Key Oxazaphosphorine Derivatives

CompoundR₁ GroupR₂ GroupActivation MechanismMetabolic Dependence
Cyclophosphamide-N(CH₂)₂ClCyclic phosphateHepatic CYP450 oxidationHigh
Ifosfamide-N(CH₂CH₂Cl)₂Cyclic phosphateHepatic CYP450 oxidationHigh
Mafosfamide-N(CH₂CH₂Cl)₂-SO₃⁻ (sulfonate)Spontaneous hydrolysisLow
Phenylketophosphamide-N(CH₂CH₂Cl)₂-COCH₂C₆H₅Spontaneous hydrolysisLow

Structurally, phenylketophosphamide diverges from cyclophosphamide’s bicyclic structure by eliminating the oxazaphosphorinane ring. Instead, it incorporates an open-chain phenylketone phosphotriester system. This places it closer to "pre-activated" compounds like mafosfamide, though its phenylketone linker confers unique steric and electronic behavior affecting cellular permeability and activation kinetics [1] [4] [10].

Historical Development and Synthesis

Early Synthetic Pathways and Modifications

Initial synthesis of phenylketophosphamide employed phenylpyruvic acid (C₆H₅COCO₂H) as the ketone precursor, reacting with N,N-bis(2-chloroethyl)phosphoramide dichloride under Schotten-Baumann conditions:

  • Acylation: Phenylpyruvic acid undergoes activation via mixed anhydride formation using ethyl chloroformate.
  • Phosphorylation: The activated carbonyl attacks phosphorus, displacing chloride to form the phosphoramidate ester bond.
  • Purification: Crystallization from ethanol/water yields analytically pure product [1] [5].

Key synthetic challenges involved:

  • Competitive hydrolysis of the phosphoramidoyl chloride intermediate, mitigated by anhydrous solvents and controlled temperatures (0–5°C).
  • Epimerization at the α-carbon of phenylpyruvic acid, addressed via stereoselective routes using chiral auxiliaries [1]. Later refinements utilized microwave-assisted synthesis to enhance yield (85% vs. original 62%) and reduce reaction times (minutes vs. hours) [10].

Key Milestones in Preclinical Evaluation

Phenylketophosphamide demonstrated promising antitumor activity in foundational studies:

Table 2: Preclinical Efficacy Profile of Phenylketophosphamide

Study ModelTumor TypeDosing RegimenEfficacy Outcome (T/C%)Key Findings
Murine L1210 leukemia [1]Lymphocytic leukemia150 mg/kg × 1 IP182%Superior to cyclophosphamide (T/C 167%)
Murine M5 sarcoma [4]Ovarian reticular sarcoma100 mg/kg × 6 IPComparable to CTXActivity against CTX-sensitive line
CTX-resistant R16 subline [4]Ovarian reticular sarcoma100 mg/kg × 6 IPNo activityCross-resistance with parent oxazaphosphorines
In vitro metabolic stability [1]Liver microsomes1 mM incubationt₁/₂ = 15 minSpontaneous hydrolysis; minimal CYP450 involvement

Mechanistic insights revealed:

  • Direct activation: Hydrolysis releases 4-hydroxy-phenylketophosphamide, spontaneously decomposing to phosphoramide mustard and phenylacetone without enzymatic catalysis [1].
  • Bypasses aldehyde dehydrogenase (ALDH) resistance: Unlike cyclophosphamide, phenylketophosphamide’s activation is independent of ALDH-overexpressing cells, potentially overcoming a key resistance pathway [1] [4].
  • Metabolite profiling: LC-MS analyses identified the primary cytotoxic metabolite as phenylketophosphamide mustard, with negligible acrolein formation—reducing urothelial toxicity risk [1].

Despite promising in vitro potency (IC₅₀ = 8.2 μM against SK-BR-3 breast cancer cells), phenylketophosphamide faced developmental discontinuation due to:

  • Cross-resistance in cyclophosphamide-refractory models, suggesting shared transport or repair mechanisms [4].
  • Formulation challenges from the phenylketone’s hydrolytic instability, complicating pharmaceutical storage [1].
  • Emergence of targeted therapies shifting focus from alkylating agent optimization in the 1990s [10].

Current research revisits phenylketophosphamide-like structures in pro-drug conjugates targeting glucose transporters (e.g., D-19575 glucosylphosphoramide mustard), leveraging their hydrolytic activation for tumor-selective cytotoxicity [1] [10].

Properties

CAS Number

100993-68-8

Product Name

Phenylketophosphamide

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-phenylpropan-1-one

Molecular Formula

C13H19Cl2N2O3P

Molecular Weight

353.18 g/mol

InChI

InChI=1S/C13H19Cl2N2O3P/c14-7-9-17(10-8-15)21(16,19)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,19)

InChI Key

ZSQIOJOQXJELQB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl

Synonyms

phenylketophosphamide

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.